molecular formula C8H16ClNO2 B1420776 trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride CAS No. 712313-64-9

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Cat. No. B1420776
CAS RN: 712313-64-9
M. Wt: 193.67 g/mol
InChI Key: OOFXENVWECZJBF-ZJLYAJKPSA-N
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Description

Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (TMACHC) is a cyclic compound with a unique chemical structure. It is a member of the class of compounds known as cyclic amines, which are characterized by their cyclic nature and the presence of an amine group. TMACHC is a synthetic compound that has been used in the laboratory for a variety of research applications.

Scientific Research Applications

  • Synthesis and Derivatives : Nohira, Ehara, and Miyashita (1970) demonstrated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, which are structurally similar to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These derivatives were important in the study of molecular rotations and optical activities (Nohira, H., Ehara, K., & Miyashita, A., 1970).

  • Conformational Studies : Batuev et al. (1959) investigated the conformations of cyclohexanecarboxylates, closely related to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These studies provide insights into the structural dynamics of such compounds (Batuev, M. I., Akhrem, A. A., Kamernitskii, A. V., & Matveeva, A. D., 1959).

  • Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) synthesized di- and tri-peptides containing aminocyclohexanecarboxylic acids, showcasing the potential of these compounds in peptide chemistry, relevant to the field of bioorganic chemistry (Škarić, V., Kovačević, M., & Škarić, D., 1976).

  • Photochemical Reactions : Leong, Imagawa, Kimoto, and Kawanisi (1973) explored the photo-induced addition reactions of cyclohexene derivatives, highlighting the photochemical properties that could be relevant to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Leong, T., Imagawa, T., Kimoto, K., & Kawanisi, M., 1973).

  • Chemical Transformations : Bannard, Gibson, and Parkkari (1971) studied the reaction of trans-2-Acylaminocyclanols with thionyl chloride, which is relevant for understanding the chemical transformations involving aminocyclohexanecarboxylate compounds (Bannard, R., Gibson, N., & Parkkari, J., 1971).

  • Metabolic Studies : Renwick and Williams (1972) conducted research on the metabolism of cyclohexylamine in various species, including humans. This study provides insights into the metabolic pathways of cyclohexylamine-related compounds, which may include trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Renwick, A., & Williams, R. T., 1972).

  • Structural Studies and Analogs : Mackay, Mcleish, and Campbell (1995) researched nitrogen-containing analogues of chorismic acid with cyclohexane rings, demonstrating the structural relevance of cyclohexanecarboxylate derivatives in mimicking biologically important molecules (Mackay, M., Mcleish, M., & Campbell, M., 1995).

properties

IUPAC Name

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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